1-(2,2-Dimethylpropanoyl)piperazine
Overview
Description
“1-(2,2-Dimethylpropanoyl)piperazine” is an intermediate during drug synthesis . It is also known as 1-pivaloylpiperazine .
Synthesis Analysis
Piperazine derivatives are known for their broad therapeutic spectrum. The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Dimethylpropanoyl)piperazine” contains a total of 30 bond(s); 12 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .
Chemical Reactions Analysis
Piperazine derivatives mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Scientific Research Applications
Antibacterial and Enzyme Inhibition Properties
- Biofilm and MurB Enzyme Inhibitors: Derivatives of piperazine, specifically 1,4-bis[((2-(3-substituted-1-aryl-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, have demonstrated significant antibacterial efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds also showed notable biofilm inhibition activities, outperforming the reference drug Ciprofloxacin in some cases. Additionally, their derivatives exhibited potent inhibitory activities against the MurB enzyme, with compound 5e being particularly effective (Mekky & Sanad, 2020).
Therapeutic and Pharmacological Applications
Antiviral and Anticancer Agents
Piperazine derivatives, including those containing dimethylpyrazole, have shown promise in various therapeutic applications such as antiviral and anticancer agents. Some of these derivatives exhibit significant in vitro and in vivo fungicidal activity against plant fungi and possess herbicidal and KARI inhibitory activities, suggesting their potential in agricultural applications (Wang et al., 2017).
Neuroprotective Properties
The compound dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) has been identified as a potential multi-target therapeutic neuroprotective agent for Alzheimer's disease. It inhibits acetylcholinesterase activity and possesses antioxidant properties, offering neuroprotection against various toxins (Lecanu et al., 2010).
Industrial and Environmental Applications
CO2 Capture Enhancement
Piperazine has been used to enhance the absorption of CO2 in certain amine solutions, indicating its potential application in carbon capture technologies. It demonstrated an increased absorption capacity and rate under various conditions, highlighting its effectiveness in environmental applications (Zhang et al., 2020).
Atmospheric Particle Formation
Piperazine's involvement in sulfuric acid-based new particle formation (NPF) suggests a significant environmental impact. Its behavior is comparable to monoamines and can enhance NPF at trace levels. This process might be an important removal pathway for atmospheric piperazine (Ma et al., 2019).
Safety And Hazards
Future Directions
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This work will help people understand the nonlinear optical properties of piperazine-based molecules and provide guidance for the rational design of molecules with excellent optoelectronic properties .
properties
IUPAC Name |
2,2-dimethyl-1-piperazin-1-ylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOBQQMHSMJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375754 | |
Record name | 1-(2,2-dimethylpropanoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropanoyl)piperazine | |
CAS RN |
155295-47-9 | |
Record name | 1-(2,2-dimethylpropanoyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2-Dimethylpropanoyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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